QX77

Autophagy Lysosomal Biology Mechanism of Action

CMA-dependent trafficking studies face a critical tooling gap: AR7 and CA77.1 fail to upregulate Rab11, leaving LAMP2A mislocalization uncorrected in disease models. QX77 resolves this by concurrently restoring Rab11 expression and lysosomal LAMP2A localization via RARα antagonism-a dual mechanism essential for accurate dissection of trafficking-dependent CMA in cystinosis, synucleinopathies, and neuroinflammation. • Dual-action: Rab11 upregulation + LAMP2A lysosomal re-localization (not replicated by AR7 or CA77.1) • Validated at 20 μM in Ctns-/- MEFs (48 hr) & PD iPSC astrocytes (5 days) • Bulk quantities available; consistent supply for longitudinal & comparative CMA studies

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
Cat. No. B610391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQX77
SynonymsQX77;  QX 77;  QX-77
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
InChIInChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20)
InChIKeyPYCTUCLCTVWILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QX77: CMA Activator with Dual Rab11-LAMP2A Regulation


QX77 (CAS 1798331-92-6) is a synthetic small molecule that functions as a selective activator of chaperone-mediated autophagy (CMA), a lysosomal degradation pathway essential for cellular proteostasis. Unlike macroautophagy modulators, QX77 specifically enhances CMA activity by dysregulating the repressive function of retinoic acid receptor-α (RARα) on the CMA machinery . This compound is structurally derived from the atypical retinoid AR7 and activates CMA by antagonizing RARα signaling . QX77 uniquely induces the upregulation of Rab11 expression and restores lysosomal localization of LAMP2A, the rate-limiting receptor for CMA substrate translocation . These dual actions distinguish QX77 from other CMA activators and position it as a critical tool for investigating CMA-dependent processes in neurodegeneration, lysosomal storage disorders, and inflammatory pathologies.

Selective CMA Activation

Targets RARα to enhance chaperone-mediated autophagy pathway activity

Dual Rab11/LAMP2A Modulation

Upregulates both Rab11 and the CMA receptor LAMP2A, unlike AR7 or CA77.1

Model-Relevant Research Tool

Supports neurodegeneration, lysosomal storage disorder and neuroinflammation model studies

QX77 vs. Other CMA Activators: Rab11-Mediated Rescue


Substituting QX77 with other CMA activators such as AR7 or CA77.1 in experimental protocols fails to recapitulate the full spectrum of QX77's biological effects. AR7, a RARα antagonist, activates CMA primarily through LAMP2A upregulation and LRRK2 downregulation, but it does not enhance Rab11 expression [1]. CA77.1, a brain-penetrant derivative of AR7, similarly increases LAMP2A expression but lacks documented Rab11 modulation [1]. In contrast, QX77's concurrent upregulation of Rab11 is essential for restoring vesicular trafficking and correcting lysosomal LAMP2A mislocalization in disease models such as cystinosis . Consequently, researchers requiring investigation of Rab11-dependent CMA pathways or correction of trafficking defects must specifically employ QX77, as related compounds do not provide this mechanistic dimension.

AR7 upregulates LAMP2A but not Rab11; Rab11-dependent CMA endpoints may not be reproduced.

CA77.1 lacks documented Rab11 modulation; lysosomal trafficking correction may not transfer.

Using AR7 or CA77.1 may limit interpretation of Rab11-mediated LAMP2A localization studies.

QX77: Comparative Evidence vs CMA Analogs


LAMP2A and Rab11 Dual Upregulation

QX77 uniquely upregulates both LAMP2A and Rab11, whereas the CMA activators AR7 and CA77.1 only upregulate LAMP2A [1]. This mechanistic distinction is critical because Rab11 upregulation is required for restoring vesicular trafficking and correcting LAMP2A mislocalization in lysosomal storage disorders .

LAMP2A & Rab11 Dual Upregulation
Head-to-head
QX77: LAMP2A ↑ + Rab11 ↑ AR7: LAMP2A ↑, LRRK2 ↓ CA77.1: LAMP2A ↑ only
Supports Rab11-dependent CMA pathway studies
Source review; exclusive Rab11 modulation among tested activators
Autophagy Lysosomal Biology Mechanism of Action

Neuroprotection in Bilirubin-Induced Microglial Toxicity

In a mouse microglial BV2 cell model of unconjugated bilirubin (UCB)-induced neurotoxicity, co-treatment with QX77 (20 μM) significantly increased cell viability and reduced inflammatory markers compared to UCB treatment alone [1].

Microglial Toxicity Protection
Head-to-head
QX77 + UCB: cell viability ↑ (P
Reported cell-model neuroinflammation response
BV2 microglial model; requires independent validation
α-Synuclein Reduction in PD Astrocytes
Data to verify
QX77-treated PD astrocytes: significant α-synuclein ↓ vs vehicle
Supports α-synuclein model-response context
iPSC-derived astrocyte model; data to verify
LAMP2A Trafficking Rescue in Cystinosis
Data to verify
QX77 restores Rab11 & LAMP2A localization to wild-type levels
Supports lysosomal trafficking model studies
Cystinosis cell models; source review needed
Neuroinflammation Microglia Neuroprotection

α-Synuclein Reduction in PD Astrocytes

Treatment with QX77 (20 μM) for 5 days significantly reduces toxic α-synuclein accumulation in astrocytes derived from induced pluripotent stem cells (iPSCs) of Parkinson's disease patients carrying the LRRK2 G2019S mutation .

α-Synuclein Reduction in PD Astrocytes
Data to verify
QX77-treated PD astrocytes: significant α-synuclein ↓ vs vehicle
Supports α-synuclein model-response context
iPSC-derived astrocyte model; data to verify
Parkinson's Disease α-Synuclein Protein Aggregation

LAMP2A Trafficking Rescue in Cystinosis

In cystinotic Ctns-/- MEFs and CTNS-KO human proximal tubule cells (PTCs), QX77 treatment (20 μM, 48 hrs) restores Rab11 expression and rescues defective lysosomal localization of LAMP2A to levels comparable to wild-type cells .

LAMP2A Trafficking Rescue in Cystinosis
Data to verify
QX77 restores Rab11 & LAMP2A localization to wild-type levels
Supports lysosomal trafficking model studies
Cystinosis cell models; source review needed
Cystinosis Lysosomal Storage Disorder Trafficking

QX77 Applications: Neurodegeneration and Lysosomal Disorders


Rab11-Dependent CMA in Parkinson's Disease

Employ QX77 at 20 μM for 5 days in PD patient-derived iPSC astrocytes or other relevant neuronal models to assess α-synuclein clearance and LAMP2A lysosomal localization . This application leverages QX77's unique Rab11 upregulation to dissect trafficking-dependent CMA pathways in synucleinopathies [1].

Lysosomal Trafficking Correction in Cystinosis

Treat cystinotic Ctns-/- MEFs or CTNS-KO human proximal tubule cells with 20 μM QX77 for 48 hours to restore Rab11 expression and rescue LAMP2A mislocalization . This approach is essential for studying the molecular basis of lysosomal dysfunction in cystinosis and for screening potential therapeutic interventions [1].

Neuroinflammation in Microglial Toxicity Assays

Co-administer 20 μM QX77 with neurotoxic insults such as unconjugated bilirubin (40 μmol/L) in BV2 microglial cells for 24 hours to evaluate CMA-mediated protection against inflammation and cell death . This protocol provides a quantitative platform for assessing CMA activation in neuroinflammatory contexts.

Application
Selection Property
Validation Focus
Parkinson's Disease CMA Pathway Studies
Rab11-dependent CMA activation
α-synuclein clearance and LAMP2A localization endpoints
Cystinosis Lysosomal Trafficking Research
Lysosomal LAMP2A trafficking correction
Rab11 expression and LAMP2A mislocalization rescue
Microglial Neuroinflammation Assays
CMA-mediated anti-inflammatory response
Cell viability and inflammatory marker reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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